1-(difluoromethyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
1-(Difluoromethyl)-1H-pyrazole-4-carbonitrile is a chemical compound that has garnered attention due to its unique structural properties and potential applications in various fields. This compound features a pyrazole ring substituted with a difluoromethyl group and a carbonitrile group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-1H-pyrazole-4-carbonitrile typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 1H-pyrazole-4-carbonitrile with difluoromethylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cross-Coupling Reactions: It can engage in cross-coupling reactions with other organic molecules, facilitated by catalysts such as palladium or nickel.
Common Reagents and Conditions:
Difluorocarbene Precursors: Used for difluoromethylation.
Bases: Such as potassium carbonate or sodium hydride, to deprotonate the pyrazole ring.
Catalysts: Palladium or nickel catalysts for cross-coupling reactions.
Major Products Formed: The major products formed from these reactions include various difluoromethylated pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-(Difluoromethyl)-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in antifungal applications, it may inhibit key enzymes in the fungal metabolic pathway, leading to the disruption of cellular processes. The difluoromethyl group can enhance the compound’s binding affinity to its target, thereby increasing its efficacy .
Comparison with Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another difluoromethylated pyrazole derivative with applications in agrochemicals.
1-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile: A similar compound with a trifluoromethyl group instead of a difluoromethyl group, used in different chemical reactions.
Uniqueness: 1-(Difluoromethyl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
1-(difluoromethyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2N3/c6-5(7)10-3-4(1-8)2-9-10/h2-3,5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUPGFOHOPAVGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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